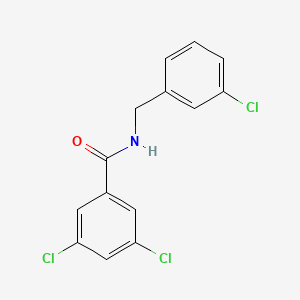

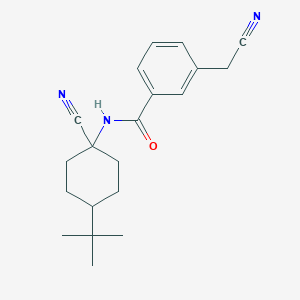

![molecular formula C14H11F3N4O2 B2983001 N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1803603-64-6](/img/structure/B2983001.png)

N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide” is a chemical compound with the linear formula C11H12N2O . It is part of a class of compounds known as trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the trifluoromethyl group. This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The 19F-centred NMR analysis can be used to study the molecular structure of such fluorinated compounds .Chemical Reactions Analysis

The trifluoromethyl group in the compound can undergo various chemical reactions. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been reported . The C–F bond is the strongest single bond in organic compounds, and its activation is a challenging task in organic synthesis .Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds . The physical and chemical properties of such compounds can be profoundly altered by the incorporation of fluorinated units .Applications De Recherche Scientifique

Polymer Applications

- Aromatic polyamides with oxadiazole or benzonitrile units show good thermal stability and solubility in specific solvents. They can be used to create thin, flexible films with strong tensile properties and potential fluorescence applications (Sava et al., 2003).

Photolysis and Chemical Reactions

- The irradiation of certain 1,3,4-oxadiazoles in alcohols induces specific chemical reactions, leading to the formation of various compounds including benzamide derivatives (Tsuge, Oe, & Tashiro, 1977).

Organic Light-Emitting Diodes (OLEDs)

- Iridium emitters with oxadiazole-based ligands have been developed for OLEDs, demonstrating good performance and low efficiency roll-off, indicating potential in display and lighting technologies (Jin et al., 2014).

Antiplasmodial Activity

- N-acylated furazan-3-amines, including benzamide derivatives, show activity against Plasmodium falciparum strains. The nature of the acyl moiety significantly affects the activity and cytotoxicity of these compounds (Hermann et al., 2021).

Antioxidant Evaluation

- Benzoylamino-oxadiazoles have been synthesized and evaluated for antioxidant activity. Some derivatives have shown excellent antioxidant properties and protection against DNA damage (Bondock, Adel, & Etman, 2016).

Alkaline Phosphatase Inhibitors

- Bi-heterocyclic benzamides have been identified as potent inhibitors of alkaline phosphatase, with implications in medicinal chemistry for bone and teeth calcification (Abbasi et al., 2019).

Anticancer Applications

- Benzamide-based oxadiazoles have been synthesized and evaluated for their anticancer activity, showing promising results against various cancer cell lines (Ravinaik et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4O2/c1-2-10(7-18)19-12(22)9-5-3-8(4-6-9)11-20-13(23-21-11)14(15,16)17/h3-6,10H,2H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNNDLZMSAUASE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)NC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2982919.png)

![(E)-4-(Dimethylamino)-N-[[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-enamide](/img/structure/B2982922.png)

![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)

![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2982935.png)

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2982937.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2982938.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2982939.png)

![3-Ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one](/img/structure/B2982940.png)